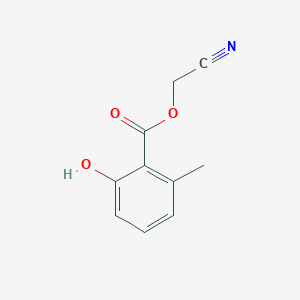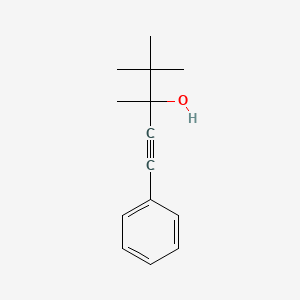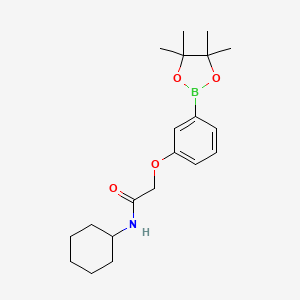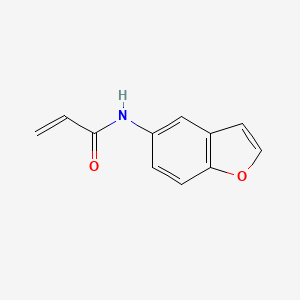
N-(1-Benzofuran-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzofuran-5-yl)prop-2-enamide is a chemical compound that has recently gained attention in the field of scientific research. It is a synthetic compound that can be used for various purposes, including drug discovery and development, as well as in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of N-(1-Benzofuran-5-yl)prop-2-enamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
N-(1-Benzofuran-5-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, including the prevention of oxidative stress and the inhibition of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-Benzofuran-5-yl)prop-2-enamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. It also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be used in similar experiments. However, one of the limitations of using N-(1-Benzofuran-5-yl)prop-2-enamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-Benzofuran-5-yl)prop-2-enamide. One area of research is the development of new synthetic methods for the compound, which may improve its solubility and other chemical properties. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-Benzofuran-5-yl)prop-2-enamide and its potential interactions with other compounds and proteins.
Métodos De Síntesis
N-(1-Benzofuran-5-yl)prop-2-enamide can be synthesized using a variety of methods, including the Wittig reaction, Sonogashira coupling, and Suzuki-Miyaura coupling. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. In the case of N-(1-Benzofuran-5-yl)prop-2-enamide, the aldehyde used is benzaldehyde, and the phosphonium ylide is methyltriphenylphosphonium bromide. The Sonogashira coupling and Suzuki-Miyaura coupling methods involve the reaction of an aryl halide with an alkyne or boronic acid, respectively, in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
N-(1-Benzofuran-5-yl)prop-2-enamide has been used in a variety of scientific research applications, including drug discovery and development, as well as in the study of various biological processes. It has been shown to have potential as an anticancer agent, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-benzofuran-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-11(13)12-9-3-4-10-8(7-9)5-6-14-10/h2-7H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFDZZDEFIQFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)
![S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2707177.png)
![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate](/img/structure/B2707180.png)
![N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707181.png)
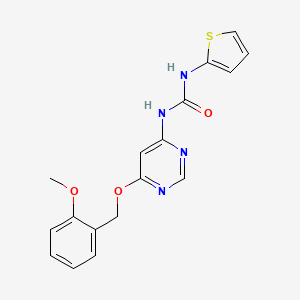
![1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2707185.png)
![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707186.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)
![Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2707195.png)
